Methylergonovine maleate

概要

説明

準備方法

合成ルートと反応条件: メチルエルゴメトリンは、麦角アルカロイドであるエルゴメトリンから合成されます。合成には、エルゴメトリン分子の窒素原子にメチル基を付加することが含まれます。 このプロセスには、通常、ヨードメタンまたは硫酸ジメチルなどのメチル化剤を塩基性条件下で使用することが必要です .

工業生産方法: メチルエルゴメトリンの工業生産には、天然麦角アルカロイドからの半合成誘導が含まれます。このプロセスには、麦角菌からエルゴメトリンを抽出し、その後メチル化してメチルエルゴメトリンを生成することが含まれます。 生産プロセスは、最終製品の高純度と安定性を確保するように設計されています .

化学反応の分析

反応の種類: メチルエルゴメトリンは、次のようなさまざまな化学反応を起こします。

酸化: メチルエルゴメトリンは、対応するN-オキシド誘導体を形成するように酸化できます。

還元: 還元反応は、メチルエルゴメトリンをその還元型に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、N-オキシド誘導体、メチルエルゴメトリンの還元型、およびさまざまな置換誘導体が含まれます .

4. 科学研究への応用

メチルエルゴメトリンは、幅広い科学研究に利用されています。

化学: 麦角アルカロイドとその誘導体の研究における参照化合物として使用されます。

生物学: 平滑筋の収縮と神経伝達物質の放出への影響について調査されています。

医学: 産科で産後出血の管理、神経学で片頭痛の治療に広く使用されています。

科学的研究の応用

Pharmacological Profile

Mechanism of Action:

Methylergonovine maleate acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This results in a rapid and sustained tetanic uterotonic effect, which is essential for controlling uterine atony and hemorrhage during the postpartum period .

Pharmacokinetics:

- Administration Routes:

- Intravenous (IV): Immediate onset

- Intramuscular (IM): 2-5 minutes

- Oral: 5-10 minutes

- Bioavailability: Approximately 60% after oral administration; increased to 78% with IM injection during delivery.

- Elimination Half-Life: Mean of 3.39 hours (range: 1.5 to 12.7 hours) following IV administration .

Clinical Applications

1. Prevention and Control of Postpartum Hemorrhage:

this compound is indicated for routine management after the delivery of the placenta to prevent uterine atony and control hemorrhage. It is particularly effective during the third stage of labor .

2. Management of Uterine Atony:

In cases where there is inadequate uterine contraction leading to excessive bleeding, this compound is administered to restore normal uterine tone and facilitate recovery .

3. Case Studies:

Several studies have documented the efficacy and safety profile of this compound in clinical settings:

- Study on Acute Coronary Syndrome Risk: A retrospective cohort study involving over 2 million deliveries found that methylergonovine was associated with a slightly increased risk of acute coronary syndrome but overall low incidence rates among those exposed .

- Toxicity in Neonates: A case report highlighted the impact of this compound toxicity on neonates, emphasizing the need for careful monitoring when administered to mothers during delivery .

Safety Profile

While this compound is generally safe when used as directed, it can cause side effects such as hypertension, nausea, vomiting, and potential coronary vasospasm. Caution is advised when used in patients with cardiovascular issues due to its vasoconstrictive properties .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Class | Semi-synthetic ergot alkaloid |

| Indications | Postpartum hemorrhage prevention |

| Onset of Action (IV) | Immediate |

| Onset of Action (IM) | 2-5 minutes |

| Onset of Action (Oral) | 5-10 minutes |

| Bioavailability (Oral) | ~60% |

| Bioavailability (IM) | ~78% |

| Half-Life | Mean: 3.39 hours |

作用機序

メチルエルゴメトリンは、子宮の平滑筋に直接作用し、収縮の緊張、速度、振幅を高めます。この作用は、ドーパミンD1受容体への結合と拮抗作用によって媒介され、急速かつ持続的な強直性子宮収縮効果をもたらします。 この機序は、分娩の第3期を短縮し、出血量を減らします .

類似化合物:

エルゴメトリン: 構造は似ていますが、追加のメチル基がありません。

リゼルグ酸ジエチルアミド (LSD): エルゴリン骨格を共有しますが、薬理学的効果は異なります。

エルギン: 構造的特徴が似ている別の麦角アルカロイド.

ユニークさ: メチルエルゴメトリンのユニークな特徴は、その強力な子宮収縮活性であり、産後出血の管理に非常に効果的です。 持続的な子宮収縮を誘発する能力は、他の麦角アルカロイドとは異なります .

類似化合物との比較

Ergometrine: Similar in structure but lacks the additional methyl group.

Lysergic acid diethylamide (LSD): Shares the ergoline backbone but has different pharmacological effects.

Ergine: Another ergot alkaloid with similar structural features.

Uniqueness: Methylergometrine’s unique feature is its potent uterotonic activity, making it highly effective in managing postpartum hemorrhage. Its ability to induce sustained uterine contractions distinguishes it from other ergot alkaloids .

生物活性

Methylergonovine maleate, commonly known as Methergine, is a semi-synthetic ergot alkaloid primarily utilized in obstetric practice to manage uterine atony and prevent postpartum hemorrhage. Its biological activity is characterized by its potent uterotonic effects, which are mediated through its action on smooth muscle receptors. This article delves into the compound's pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

Chemical and Pharmacological Profile

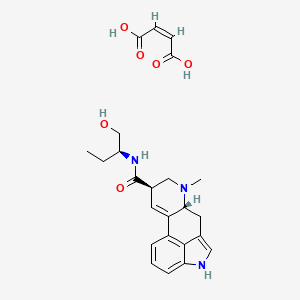

Chemical Structure:

- This compound is chemically classified as [8β(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate. It is recognized for its high purity (≥98%) and is available in both injectable and oral formulations .

Mechanism of Action:

- The primary mechanism through which methylergonovine exerts its effects is by acting as an agonist on adrenergic and dopaminergic receptors. Specifically, it binds to the dopamine D1 receptor, enhancing uterine contractions by increasing the tone, rate, and amplitude of rhythmic contractions . This results in a rapid and sustained tetanic effect that effectively shortens the third stage of labor and reduces blood loss during delivery .

Pharmacokinetics

Absorption and Bioavailability:

- Methylergonovine's bioavailability varies significantly with the route of administration:

Half-Life and Clearance:

- The elimination half-life of methylergonovine is approximately 3.39 hours, with hepatic metabolism being the primary route of elimination. The compound does not accumulate with repeated doses .

Clinical Applications

This compound is primarily indicated for:

- Postpartum Hemorrhage: Used to prevent and control bleeding due to uterine atony.

- Induced Abortion: Assists in uterine contractions during medical abortion procedures.

- Uterine Inertia: Addresses complications associated with ineffective uterine contractions during labor .

Adverse Effects and Contraindications

While methylergonovine is generally safe for use in postpartum settings, it can induce vasoconstriction leading to elevated blood pressure and potential adverse cardiovascular effects. Caution is advised when used alongside other vasoconstrictors or in patients with pre-existing hypertension . Reported side effects include abdominal pain, numbness, tingling in extremities, respiratory depression, and convulsions in cases of overdose .

Case Studies and Research Findings

-

Postpartum Hemorrhage Management:

A retrospective cohort study involving over 2 million women indicated that methylergonovine administration was associated with a relative risk increase for acute coronary syndrome (ACS). However, the absolute risk remained low, suggesting a need for careful monitoring in susceptible populations . -

Migraine Prophylaxis:

Methylergonovine has been explored as a treatment for migraine prophylaxis due to its vasoconstrictive properties. An uncontrolled pilot study showed a significant reduction in headache frequency among cluster headache patients following treatment initiation . -

Uterine Contraction Studies:

Pharmacokinetic studies demonstrated that methylergonovine significantly enhances uterine contractions compared to placebo, supporting its efficacy in clinical settings where rapid uterine tone restoration is critical .

Summary Table of Key Data

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| Mechanism of Action | Dopamine D1 receptor agonist |

| Bioavailability (IM) | ~78% |

| Bioavailability (Oral) | ~60% |

| Elimination Half-Life | ~3.39 hours |

| Common Indications | Postpartum hemorrhage |

| Notable Side Effects | Hypertension, abdominal pain |

特性

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-QWQRMKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904978 | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methylergometrine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Ergonovine maleate and methylergonovine maleate are pharmacologically similar. Both drugs directly stimulate contractions of uterine and vascular smooth muscle. Following administration of usual therapeutic doses of ergonovine or methylergonovine, intense contractions of the uterus are produced and are usually followed by periods of relaxation. Larger doses of the drugs, however, produce sustained, forceful contractions followed by only short or no periods of relaxation. The drugs increase the amplitude and frequency of uterine contractions and uterine tone which in turn impede uterine blood flow. Ergonovine and methylergonovine also increase contractions of the cervix., Ergonovine and methylergonovine produce vasoconstriction, mainly of capacitance vessels; increased central venous pressure, elevated blood pressure, and, rarely, peripheral ischemia and gangrene may result. Methylergonovine reportedly may interfere with prolactin secretion, but this effect has not been definitely established., Ergot alkaloids are antagonists of actions of 5-hydroxytryptamine and of certain metabolic actions of catecholamines. /Ergot alkaloids/ | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol, acetone, Shiny crystals from benzene | |

CAS No. |

113-42-8 | |

| Record name | Methylergometrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylergometrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylergometrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLERGONOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C with some decomposition, 172 °C | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。